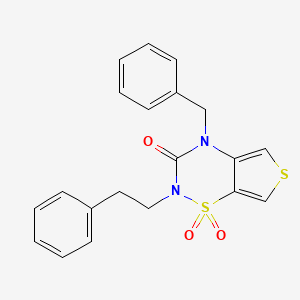
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-(2-phenylethyl)-4-(phenylmethyl)-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-(2-phenylethyl)-4-(phenylmethyl)-, 1,1-dioxide is a useful research compound. Its molecular formula is C20H18N2O3S2 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-(2-phenylethyl)-4-(phenylmethyl)-, 1,1-dioxide (CAS Number: 214916-40-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C15H16N2O3S2
- Molecular Weight : 336.43 g/mol
- Density : 1.363 g/cm³
- Boiling Point : 519°C at 760 mmHg
- Flash Point : 267.7°C
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that create the thieno and thiadiazin rings. The introduction of substituents like phenylmethyl and phenylethyl is a crucial step for enhancing biological activity. The synthetic approach often utilizes specific catalysts and controlled reaction conditions to achieve high purity and yield.
Antiviral Activity
Research has shown that derivatives of thieno[3,4-e]-1,2,4-thiadiazin compounds exhibit promising antiviral properties. Notably, analogues have been evaluated for their activity against HIV-1. For instance, a related compound demonstrated a significant inhibitory effect on HIV-1 with an effective concentration (EC50) of 4.0 µM and a selectivity index (SI) greater than 76 .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[3,4-e]-1,2,4-thiadiazin derivatives. In one study involving multicellular spheroids as models for tumor growth, several derivatives were screened for their ability to inhibit cancer cell proliferation. The compound showed notable cytotoxic effects against various cancer cell lines .
The mechanism by which this compound exerts its biological effects is likely linked to its interaction with specific molecular targets within cells. It may act as an inhibitor or modulator of key enzymes or receptors involved in viral replication or cancer cell growth .
Case Studies
Properties
CAS No. |
214916-42-4 |
|---|---|
Molecular Formula |
C20H18N2O3S2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-benzyl-1,1-dioxo-2-(2-phenylethyl)thieno[3,4-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C20H18N2O3S2/c23-20-21(13-17-9-5-2-6-10-17)18-14-26-15-19(18)27(24,25)22(20)12-11-16-7-3-1-4-8-16/h1-10,14-15H,11-13H2 |
InChI Key |
JJDRKGUKWRTTPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)N(C3=CSC=C3S2(=O)=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















